1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Overview
Description
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a useful research compound. Its molecular formula is C23H30N2O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine oxalate is 446.20530130 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolabeled Antagonists for PET Studies
The compound, as part of radiolabeled antagonists like [18F]p-MPPF, is used in the study of 5-HT1A receptors with positron emission tomography (PET). This research explores its application in understanding serotonergic neurotransmission through chemistry, radiochemistry, and animal data, including autoradiography and PET, as well as human data with PET, excluding toxicity and metabolism aspects (Plenevaux et al., 2000).
Dopamine Uptake Inhibitors
Research on compounds like 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) focuses on their development as dopamine uptake inhibitors. The synthesis process aims to eliminate chromatographic purifications, minimize the use of environmentally unacceptable reagents, and improve the overall yield, showcasing a significant application in creating robust processes for preparing compounds in kilogram quantities (Ironside et al., 2002).
Antidepressant Potential
The exploration of 1-[2-[(phenoxyphenyl)methoxy]ethyl]- piperazines as potential antidepressants includes studying their in vitro and in vivo activity as dopamine-reuptake inhibitors. This research quantitatively describes the relationship between their in vitro and in vivo activity, offering insights into their potential antidepressant effects (Wieringa et al., 2010).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-Triazole derivatives, including 1-[2-(2-methoxyphenyl)piperazine] derivatives, for antimicrobial activities represent another research avenue. This investigation covers the preparation of novel compounds and their screening against test microorganisms, highlighting the chemical's utility in developing potential antimicrobial agents (Bektaş et al., 2010).
Serotonin-Selective Reuptake Inhibitors
Research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after potent antidepressants like fluoxetine, focuses on creating selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These studies aim to synthesize compounds that could offer an alternative in the treatment of depression, addressing the side effect of sexual dysfunction associated with typical SSRIs (Dorsey et al., 2004).
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-3-25-20-10-6-7-11-21(20)26-17-16-22-12-14-23(15-13-22)18-8-4-5-9-19(18)24-2;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHSMWBHQWRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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